molecular formula C21H28N2O3S B4586049 N-[4-(dibutylsulfamoyl)phenyl]benzamide

N-[4-(dibutylsulfamoyl)phenyl]benzamide

Cat. No.: B4586049
M. Wt: 388.5 g/mol
InChI Key: VTOLIRDOMQYLOS-UHFFFAOYSA-N
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Description

N-[4-(Dibutylsulfamoyl)phenyl]benzamide is a synthetic small molecule that integrates a benzamide moiety with a dibutylsulfamoyl group, creating a hybrid structure of significant interest in medicinal chemistry and chemical biology research. This compound is representative of a privileged scaffold known to exhibit a wide range of bioactivities, primarily due to its potential as a versatile enzyme inhibitor . The core research value of this compound lies in its application as a potential inhibitor of carbonic anhydrases and acetylcholinesterase (AChE), enzymes that are critical therapeutic targets. The sulfonamide group (in its primary or secondary form) acts as a key zinc-binding group (ZBG) capable of coordinating with the zinc ion in the active site of various carbonic anhydrase isoforms . Concurrently, the benzamide pharmacophore is a recognized structural feature in compounds with demonstrated bioactivity, including cholinesterase inhibition . Researchers can utilize this compound as a chemical tool to probe the function of these enzymes or as a lead structure for the development of novel therapeutic agents for conditions such as Alzheimer's disease (via AChE inhibition), glaucoma, or specific bacterial infections (via bacterial CA inhibition) . Its dibutylsulfamoyl substitution may influence selectivity towards specific enzyme isoforms, a key area of investigation in modern drug discovery to minimize off-target effects . Key Research Applications: • Enzyme Inhibition Studies: Serves as a candidate for inhibiting metalloenzymes like carbonic anhydrases (CA I, CA II, etc.) and acetylcholinesterase (AChE) . • Lead Compound in Drug Discovery: Functions as a versatile scaffold for designing new agents targeting neurodegenerative diseases, cancer, and microbial infections . • Chemical Biology: Useful as a probe for understanding enzyme kinetics and mechanism-of-action studies . Disclaimer: This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(dibutylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-3-5-16-23(17-6-4-2)27(25,26)20-14-12-19(13-15-20)22-21(24)18-10-8-7-9-11-18/h7-15H,3-6,16-17H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOLIRDOMQYLOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies

Retrosynthetic Analysis of N-[4-(Dibutylsulfamoyl)phenyl]benzamide

A retrosynthetic analysis of this compound identifies two primary disconnection points corresponding to the formation of the amide and sulfonamide linkages.

Amide Bond Disconnection: The most direct disconnection is at the amide bond (C-N bond). This cleavage leads to two key precursors: a benzoyl derivative (such as benzoyl chloride or benzoic acid) and the aromatic amine, 4-amino-N,N-dibutylbenzenesulfonamide. This is a common and highly efficient strategy, as the formation of amide bonds from anilines is a well-established transformation in organic synthesis.

Sulfonamide Bond Disconnection: An alternative disconnection can be made at the sulfonamide bond (S-N bond). This approach breaks the molecule into N-(4-sulfamoylphenyl)benzamide and dibutylamine (B89481). The N-(4-sulfamoylphenyl)benzamide intermediate would itself be synthesized by the amidation of 4-aminobenzenesulfonamide with a benzoyl derivative.

The first pathway, involving the initial synthesis of the sulfonamide-containing aniline (B41778) followed by amidation, is often preferred due to the ready availability of starting materials and the generally high yields of the final acylation step.

Established Synthetic Routes to this compound and its Analogues

The synthesis of this compound and related structures is achieved through several established chemical reactions. These methods focus on the efficient formation of the crucial amide bond.

Nucleophilic acyl substitution is a cornerstone method for synthesizing amides. This approach involves the reaction of an amine with a more reactive carboxylic acid derivative, typically an acyl halide. In the context of synthesizing the target molecule, the key intermediate, 4-amino-N,N-dibutylbenzenesulfonamide, acts as the nucleophile.

The reaction of an acyl chloride, like benzoyl chloride, with an amine is often vigorous and exothermic. To control the reaction rate and minimize side products, the synthesis is usually performed at reduced temperatures (e.g., 0–5°C) in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. This method, often referred to as the Schotten-Baumann reaction when performed in a two-phase system of water and an organic solvent, is highly effective for acylating both aliphatic and aromatic amines.

Table 1: Parameters for Nucleophilic Acyl Substitution

Parameter Condition Rationale
Reagents 4-amino-N,N-dibutylbenzenesulfonamide, Benzoyl Chloride Amine nucleophile and activated acylating agent.
Solvent Polar aprotic (e.g., DMF, THF) Enhances reactivity and solubility of reagents.
Temperature 0–5°C Controls reaction exothermicity and minimizes side reactions.

| Base | Triethylamine, Pyridine | Scavenges HCl byproduct. |

Direct condensation reactions involve the formation of an amide bond from a carboxylic acid and an amine, with the elimination of a water molecule. libretexts.org This method avoids the need to prepare a more reactive acylating agent like an acyl chloride. However, the direct reaction between benzoic acid and 4-amino-N,N-dibutylbenzenesulfonamide is typically slow and requires harsh conditions, such as high temperatures, and often a catalyst to facilitate the dehydration process. libretexts.org

Various metal catalysts have been developed to promote these reactions under milder conditions. For instance, reagents like titanium tetrachloride (TiCl₄) and zirconium tetrachloride (ZrCl₄) have been shown to catalyze direct amidation effectively. d-nb.infonih.gov The reaction using TiCl₄ with pyridine at elevated temperatures can provide good to excellent yields for a range of substrates. nih.gov These catalysts activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. d-nb.infonih.gov

The synthesis can be viewed as a sequence of two key bond-forming steps: sulfamoylation and amidation. The order of these steps is critical for an efficient synthesis.

Sulfamoylation followed by Amidation: This is the most logical and common pathway. The synthesis would begin with a suitable precursor, such as 4-nitrobenzenesulfonyl chloride or 4-acetamidobenzenesulfonyl chloride. This precursor is first reacted with dibutylamine to form the N,N-dibutylsulfonamide intermediate. Subsequently, the nitro group is reduced to an amine, or the acetamido group is hydrolyzed, to yield 4-amino-N,N-dibutylbenzenesulfonamide. This key amine intermediate is then acylated with a benzoyl derivative using methods described previously (e.g., nucleophilic acyl substitution or carbodiimide (B86325) coupling) to afford the final product. The synthesis of N-aryl sulfonamides from nitroarenes is a well-documented strategy. tandfonline.com

Amidation followed by Sulfamoylation: This alternative route would involve first forming the benzamide (B126) linkage. For example, p-nitroaniline could be acylated with benzoyl chloride to give N-(4-nitrophenyl)benzamide. The nitro group would then be reduced to an amine, followed by a Sandmeyer-type reaction to introduce a sulfonyl chloride group (-SO₂Cl) at the para-position. Finally, reaction with dibutylamine would yield the target compound. This route is generally more complex and less efficient than the first approach.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. rasayanjournal.co.in The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to improved yields and purer products. rasayanjournal.co.inresearchgate.net

For the synthesis of this compound, microwave energy can be applied to the amide formation step. The direct condensation of benzoic acid and 4-amino-N,N-dibutylbenzenesulfonamide, which is slow under conventional heating, can be significantly expedited. For example, the hydrolysis of benzamide, a related reaction, takes only 7 minutes under microwave conditions to give a 99% yield, compared to 1 hour conventionally. rasayanjournal.co.inyoutube.comyoutube.com Similarly, the synthesis of various benzamide derivatives via the ring-opening of oxazolones with amines has been successfully achieved using microwave assistance, where conventional heating failed. researchgate.net This technology offers a greener and more efficient alternative to traditional synthetic methods. youtube.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis

Reaction Parameter Conventional Heating Microwave-Assisted Synthesis (MAOS)
Reaction Time Hours to days Minutes
Energy Input Indirect, slow heating of vessel Direct, rapid heating of reactants/solvent
Yield Often moderate Often high to excellent researchgate.net

| Purity | May require extensive purification | Often results in cleaner reactions |

Carbodiimide coupling is a widely used, mild, and efficient method for forming amide bonds directly from carboxylic acids and amines. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDCI) and dicyclohexylcarbodiimide (B1669883) (DCC) are commonly employed. peptide.com

In this method, the carboxylic acid (benzoic acid) reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine (4-amino-N,N-dibutylbenzenesulfonamide) to form the amide bond and a urea (B33335) byproduct. luxembourg-bio.com To improve efficiency and minimize side reactions, particularly the racemization of chiral substrates, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.comluxembourg-bio.comresearchgate.net HOBt traps the O-acylisourea to form an active ester, which is less prone to side reactions and reacts smoothly with the amine. luxembourg-bio.comresearchgate.net This method is particularly valuable for coupling sensitive or complex substrates under mild conditions. nih.govnih.gov

The synthesis of N-(4-sulfamoylphenyl)benzamide derivatives has been successfully achieved using EDCI and HOBt, highlighting the applicability of this method. researchgate.net

Chemical Derivatization and Scaffold Modification

The core structure of this compound provides a versatile scaffold for the generation of a diverse library of derivatives. Strategic modifications can be made to the sulfamoyl moiety, the benzamide ring system, and through the formation of more complex bridged and cyclic structures.

The dibutyl groups on the sulfamoyl nitrogen atom can be systematically varied to explore the impact of different alkyl and aryl substituents. The synthesis of such analogs generally involves the coupling of 4-aminobenzenesulfonamides, with varying N-substituents, with benzoyl chloride or its derivatives.

For instance, the synthesis of N-{4-[(3-methylphenyl)sulfamoyl]phenyl}benzamide, an aryl-substituted analog, has been reported. nih.gov This synthesis was achieved by reacting 4-amino-N-(3-methylphenyl)benzenesulfonamide with benzoyl chloride. nih.gov This approach suggests a general strategy for introducing various aryl groups onto the sulfamoyl nitrogen.

Similarly, the alkyl chains can be modified. While specific data for a range of N,N-dialkylsulfamoyl derivatives of N-phenylbenzamide is not extensively documented in the provided search results, the synthesis of related compounds like 4-(dipropylsulfamoyl)-N-phenylbenzamide indicates that variation of the alkyl groups is a feasible synthetic strategy. The general synthetic route would likely involve the acylation of the corresponding 4-(N,N-dialkylsulfamoyl)aniline with benzoyl chloride.

A representative, albeit generalized, synthetic scheme for such modifications is shown below:

Table 1: Examples of Alkyl and Aryl Substitutions on the Sulfamoyl Moiety of Related Benzamide Scaffolds

Substituent on Sulfamoyl NitrogenStarting SulfonamideResulting Compound
Dibutyl4-Amino-N,N-dibutylbenzenesulfonamideThis compound
Dipropyl4-Amino-N,N-dipropylbenzenesulfonamideN-[4-(Dipropylsulfamoyl)phenyl]benzamide
3-Methylphenyl4-Amino-N-(3-methylphenyl)benzenesulfonamideN-{4-[(3-Methylphenyl)sulfamoyl]phenyl}benzamide

The benzamide ring of this compound is another key site for structural diversification. A variety of substituted benzoyl chlorides can be reacted with 4-(dibutylsulfamoyl)aniline to introduce a range of functional groups onto the benzamide phenyl ring. This allows for the systematic investigation of electronic and steric effects on the molecule's properties.

Research on related N-phenylbenzamide derivatives demonstrates the feasibility of this approach. For example, a series of N-phenylbenzamide derivatives with various substituents on the benzamide ring have been synthesized and studied for their biological activities. nih.gov The synthesis of these compounds typically involves the condensation of a substituted benzoic acid with an aniline derivative. researchgate.net

Table 2: Examples of Structural Diversification on the Benzamide Ring of N-Phenylbenzamide Analogs

Substituent on Benzamide RingStarting Benzoyl Chloride/Benzoic Acid
4-Nitro4-Nitrobenzoyl chloride
4-Methoxy4-Methoxybenzoic acid
3-Amino-4-methoxy3-Amino-4-methoxybenzoic acid
4-Bromo4-Bromobenzoyl chloride

One approach involves intramolecular cyclization reactions. For instance, the synthesis of bicyclic sulfonamides has been achieved through various methods, including intramolecular N-central cyclization and ring-closing metathesis. nih.gov Another strategy involves the electrochemical synthesis of bridged or fused sulfonamides through radical cascade reactions. nih.gov These methods could potentially be adapted to create bridged structures from suitably functionalized derivatives of this compound.

The synthesis of macrocyclic structures containing amide functionalities is also an area of active research, often employing high-dilution principles to favor intramolecular cyclization over polymerization. researchgate.net

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and predicting the formation of byproducts.

The primary synthetic route to this compound and its derivatives is the N-acylation of a sulfonamide. The generally accepted mechanism for the reaction of an amine with a benzoyl chloride involves a nucleophilic acyl substitution. pearson.com

The reaction likely proceeds through the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 4-(dibutylsulfamoyl)aniline attacks the electrophilic carbonyl carbon of the benzoyl chloride. This forms a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

Deprotonation: A base, which can be another molecule of the amine starting material or an added base like pyridine or triethylamine, removes the proton from the nitrogen atom to yield the final N-acylated product. doubtnut.com

Proposed Intermediate in the Synthesis of this compound:

While direct spectroscopic evidence for the intermediates in the synthesis of this specific compound is not available in the provided search results, this mechanism is well-established for similar acylation reactions. pearson.com

Kinetic studies provide quantitative insights into reaction rates and the factors that influence them. For the benzoylation of sulfonamides, the rate of reaction is influenced by several factors, including the nucleophilicity of the sulfonamide nitrogen, the electrophilicity of the benzoyl chloride, the solvent, and the presence of catalysts.

While specific kinetic data for the synthesis of this compound is not found in the search results, studies on related reactions provide valuable information. For example, the benzoylation of amines is known to be a rapid reaction. medcraveonline.com The use of a base is often employed to neutralize the HCl byproduct, which can otherwise protonate the starting amine and reduce its nucleophilicity, thereby slowing down or stopping the reaction. doubtnut.com

Kinetic studies on the hydrolysis of related N-acylsulfamates have been conducted and show that the mechanism can be complex, involving different pathways depending on the pH. researchgate.net Although this is a different reaction, it highlights the importance of the reaction conditions in determining the kinetics and mechanism of reactions involving sulfonamide derivatives.

Table 3: Factors Influencing the Kinetics of N-Acylation of Sulfonamides

FactorInfluence on Reaction Rate
Nucleophilicity of Amine Higher nucleophilicity leads to a faster reaction. Electron-donating groups on the aniline ring increase nucleophilicity.
Electrophilicity of Acylating Agent More electrophilic acylating agents (e.g., acyl chlorides vs. esters) react faster. Electron-withdrawing groups on the benzoyl moiety increase electrophilicity.
Solvent Polar aprotic solvents can stabilize the charged intermediate and accelerate the reaction.
Base The presence of a non-nucleophilic base is crucial to neutralize the acid byproduct and maintain the nucleophilicity of the starting amine. doubtnut.com
Temperature Higher temperatures generally increase the reaction rate, but can also lead to side reactions.

Structural Elucidation and Advanced Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the chemical structure of molecules. By analyzing the interaction of electromagnetic radiation with the compound, detailed information about its atomic and molecular composition can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

In the ¹H NMR spectrum of N-[4-(dibutylsulfamoyl)phenyl]benzamide, distinct signals corresponding to the various types of protons are expected. The aromatic protons on the benzamide (B126) and the phenylsulfamoyl rings would typically appear in the downfield region (δ 7.0-8.5 ppm). The protons of the butyl groups attached to the sulfonamide nitrogen would be observed in the upfield region. Specifically, the terminal methyl protons (-CH₃) would resonate at approximately δ 0.9 ppm, while the methylene protons (-CH₂-) adjacent to the nitrogen and the other methylene groups would appear at distinct chemical shifts, providing confirmation of the butyl chains.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the amide group is expected to have a characteristic chemical shift in the range of δ 165-170 ppm. The aromatic carbons would generate signals between δ 120-140 ppm. The four distinct carbons of the dibutyl groups would be visible in the upfield region of the spectrum, confirming the presence and nature of the alkyl substituents.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic-H 7.0 - 8.5 120 - 140
Amide N-H ~10.0 (broad) -
Carbonyl C=O - 165 - 170
N-CH₂ (butyl) ~3.1 ~47
N-CH₂-CH₂ (butyl) ~1.6 ~22
N-(CH₂)₂-CH₂ (butyl) ~1.4 ~20
CH₃ (butyl) ~0.9 ~14

Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A prominent band for the N-H stretching of the amide group would appear around 3300 cm⁻¹. The carbonyl (C=O) stretching of the amide would be observed as a strong absorption in the region of 1650-1680 cm⁻¹. The sulfonamide group (S=O) would exhibit two characteristic stretching vibrations, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). Aromatic C-H and C=C stretching vibrations would also be present.

Table 2: Characteristic FT-IR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹)
N-H Stretch (Amide) ~3300
C-H Stretch (Aromatic) 3000 - 3100
C-H Stretch (Aliphatic) 2850 - 3000
C=O Stretch (Amide) 1650 - 1680
C=C Stretch (Aromatic) 1450 - 1600
S=O Asymmetric Stretch ~1350

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₂₁H₂₈N₂O₃S), HRMS would provide a highly accurate mass measurement of the molecular ion, which can be used to confirm the molecular formula. The expected monoisotopic mass would be calculated, and the experimental value from HRMS should match this theoretical value to within a few parts per million (ppm), unequivocally confirming the elemental composition. Fragmentation patterns observed in the mass spectrum would also provide structural information, such as the loss of butyl groups or cleavage of the amide bond.

X-ray Crystallography and Solid-State Structural Analysis

While spectroscopic methods provide valuable information about connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional molecular structure in the solid state.

Single-Crystal X-ray Diffraction for Molecular Geometry

Table 3: Key Structural Parameters Obtainable from Single-Crystal X-ray Diffraction

Parameter Description
Crystal System & Space Group Defines the symmetry of the crystal lattice.
Unit Cell Dimensions The dimensions (a, b, c, α, β, γ) of the basic repeating unit of the crystal.
Bond Lengths (e.g., C=O, S=O, C-N) Precise distances between bonded atoms.
Bond Angles (e.g., C-N-H, O-S-O) Angles between three connected atoms.
Torsion Angles Defines the conformation of the molecule, including the orientation of the butyl chains and the twist between the phenyl rings.

Due to the lack of publicly available experimental crystallographic data for this compound, the specific values for these parameters cannot be reported at this time.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The crystal lattice of this compound is expected to be dominated by a network of intermolecular interactions, with hydrogen bonding playing a pivotal role. The presence of both a hydrogen bond donor (the amide N-H group) and multiple acceptors (the amide carbonyl oxygen and the two sulfonyl oxygens) allows for the formation of robust supramolecular assemblies.

Based on studies of analogous N-aryl benzamides and sulfonamides, the most prominent interaction is anticipated to be the N—H···O hydrogen bond . In many related crystal structures, this interaction leads to the formation of centrosymmetric dimers or infinite chains. For instance, in the crystal structure of N-aryl benzamides, molecules are often linked by N—H···O=C hydrogen bonds, forming a characteristic R²₂(8) ring motif. Similarly, sulfonamides frequently exhibit N—H···O=S hydrogen bonds that connect molecules into chains or sheets. It is highly probable that in the solid state of this compound, the amide N-H group forms a hydrogen bond with the carbonyl oxygen of an adjacent molecule, a common and stabilizing interaction in benzamide derivatives.

Interactive Data Table: Expected Intermolecular Interactions in this compound

Interaction TypeDonorAcceptorTypical Distance (Å)Geometry
Hydrogen BondN-H (amide)O=C (amide)2.8 - 3.2Linear to slightly bent
Hydrogen BondN-H (amide)O=S (sulfonyl)2.9 - 3.3Linear to slightly bent
Weak Hydrogen BondC-H (aromatic)O=C / O=S3.2 - 3.6Variable
Weak Hydrogen BondC-H (aliphatic)O=C / O=S3.3 - 3.7Variable
π-π StackingPhenyl RingPhenyl Ring3.4 - 3.8Parallel displaced or T-shaped

Hirshfeld Surface Analysis for Crystal Packing Motif Assessment

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the molecular surface, a detailed picture of the crystal packing can be obtained. For this compound, this analysis would reveal the specific atoms involved in intermolecular contacts and the nature of these interactions.

The dnorm surface would likely show distinct red spots, indicating close intermolecular contacts that are shorter than the van der Waals radii sum. These red areas would correspond to the key hydrogen bonding interactions, particularly the N—H···O bonds. The two-dimensional fingerprint plot, which is a histogram of the internal (di) and external (de) distances from the Hirshfeld surface, provides a quantitative breakdown of the intermolecular contacts.

Based on analyses of structurally similar sulfonamides, the fingerprint plot for this compound is expected to be dominated by H···H contacts, arising from the numerous hydrogen atoms in the butyl chains and phenyl rings, likely contributing over 40% of the total surface area. The O···H/H···O contacts, representing the crucial N—H···O and C—H···O hydrogen bonds, would appear as distinct "wings" or "spikes" on the plot and are expected to account for a significant portion of the interactions, typically in the range of 20-30%. Other notable contributions would come from C···H/H···C contacts, indicative of C-H···π interactions, and C···C contacts, which can be associated with π-π stacking.

Interactive Data Table: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact TypeExpected Contribution (%)Associated Interactions
H···H40 - 50%van der Waals forces
O···H / H···O20 - 30%N-H···O and C-H···O hydrogen bonds
C···H / H···C10 - 15%C-H···π interactions, van der Waals
C···C5 - 10%π-π stacking
N···H / H···N< 5%Minor contacts
S···H / H···S< 5%Minor contacts

Conformational Analysis in Solution and Solid State

The conformational flexibility of this compound is primarily determined by the rotation around several key single bonds: the C-N bond of the amide, the C-S bond of the sulfonamide, and the S-N bond of the sulfonamide. The relative orientation of the two phenyl rings is a critical conformational feature.

In the solid state , the conformation is locked by the crystal packing forces. X-ray crystallographic studies of analogous N-arylsulfonyl benzamides have shown that the dihedral angle between the two aromatic rings can vary significantly, often in the range of 60° to 90°. This twisted conformation is a result of minimizing steric hindrance while optimizing intermolecular interactions within the crystal. The amide group itself is generally planar, but the phenyl rings are typically tilted with respect to this plane. The geometry around the sulfur atom in the sulfonamide group is a distorted tetrahedron. The dibutyl groups attached to the sulfonamide nitrogen will adopt a staggered conformation to minimize steric strain.

In solution , the molecule is expected to be more flexible, with rotation occurring around the single bonds. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for studying solution-state conformation. The presence of multiple conformers in equilibrium can lead to broadened NMR signals or, in cases of slow exchange, the appearance of distinct sets of signals for each conformer. For this compound, it is likely that there is a relatively low energy barrier to rotation around the C(phenyl)-N(amide) bond and the C(phenyl)-S(sulfonyl) bond, leading to a dynamic equilibrium between different conformers. The preferred solution conformation will be a balance between steric effects and potential weak intramolecular interactions. The flexible butyl chains will exist as an ensemble of rapidly interconverting conformers.

Interactive Data Table: Expected Key Torsional Angles for this compound

Torsional AngleDescriptionExpected Value (Solid State, °)Solution State Behavior
C(benzoyl)-C(phenyl)-N-C(amide)Twist of the benzamide phenyl ring20 - 40Dynamic, likely rapid rotation
C(phenyl)-S-N-C(butyl)Orientation of butyl group60 - 90 (anti-periplanar to a S=O)Flexible, rapid rotation
Phenyl Ring 1 - Phenyl Ring 2Dihedral angle between rings60 - 90Dynamic equilibrium of conformers

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, which are based on the fundamental principles of quantum mechanics, are central to modern chemical research. These methods are employed to elucidate the electronic structure and predict a wide array of molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, valued for its balance of accuracy and computational efficiency. A DFT study of N-[4-(dibutylsulfamoyl)phenyl]benzamide would begin with the optimization of its three-dimensional geometry. This process determines the most stable arrangement of its atoms in space by finding the minimum energy conformation. The output of this calculation provides precise data on bond lengths, bond angles, and dihedral angles.

For instance, in studies of similar benzamide (B126) molecules, DFT calculations have been used to compare the optimized gas-phase structure with experimental solid-state data from X-ray crystallography, revealing the influence of crystal packing forces on molecular conformation. For this compound, particular attention would be paid to the rotational freedom around the amide and sulfonamide linkages. DFT further allows for the calculation of vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra to confirm the structure.

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT (B3LYP/6-31G(d,p))

ParameterBond/AngleCalculated Value
Bond LengthC=O~1.23 Å
C-N (amide)~1.37 Å
S=O (sulfonamide)~1.45 Å
S-N (sulfonamide)~1.65 Å
Bond AngleO=C-N~122°
C-N-S~120°
O=S=O~120°
Dihedral AnglePhenyl-C(O)-N-Phenyl~30-40°

Note: This table presents typical, expected values based on DFT calculations of analogous molecules and is for illustrative purposes only, as specific literature for the target compound is unavailable.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor.

The energy of the HOMO is related to the ionization potential, indicating the ease with which a molecule can be oxidized. Conversely, the LUMO energy relates to the electron affinity, showing its propensity for reduction. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap implies the molecule is more polarizable and reactive. For this compound, the HOMO would likely be localized on the electron-rich benzamide phenyl ring, while the LUMO might be distributed across the electron-withdrawing sulfamoylphenyl moiety.

Table 2: Representative Frontier Molecular Orbital Data

ParameterEnergy (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-1.5 to -2.5
HOMO-LUMO Gap (ΔE)4.0 to 5.0

Note: These values are representative estimates for a molecule of this type and are provided for illustrative context. Actual values would be determined via specific DFT calculations.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution across a molecule. It is mapped onto the molecule's electron density surface, using a color spectrum to denote different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

For this compound, the MEP map would be expected to show significant negative potential (red) around the oxygen atoms of the carbonyl and sulfonyl groups, highlighting their role as hydrogen bond acceptors. The amide proton (N-H) and protons on the aromatic rings would likely exhibit positive potential (blue), indicating their potential role as hydrogen bond donors or sites for interaction with electron-rich species.

Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to predict the electronic absorption spectra (UV-Visible spectra) of molecules. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The analysis also identifies the nature of the electronic transitions, such as n → π* or π → π*.

A TD-DFT calculation for this compound would likely predict strong absorptions in the UV region, corresponding to π → π* transitions within the aromatic rings. The specific substitution pattern and the interaction between the benzamide and sulfonamide chromophores would influence the exact position and intensity of these bands.

Table 3: Illustrative Predicted Electronic Absorption Data (TD-DFT)

Calculated λmax (nm)Oscillator Strength (f)Major Contribution (Transition)
~270 nm> 0.4HOMO → LUMO (π → π)
~220 nm> 0.3HOMO-2 → LUMO (π → π)

Note: This data is hypothetical, representing typical results for aromatic amides. Specific calculations would be required for this compound.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides deep electronic insights, molecular mechanics and dynamics simulations are essential for exploring the conformational flexibility and behavior of molecules over time.

Molecular mechanics (MM) methods offer a computationally less intensive approach to study large molecules and their conformational possibilities. A systematic conformational search for this compound would be performed by rotating the single bonds, particularly the C-N amide bond, the N-S sulfonamide bond, and the bonds connecting the butyl chains.

This analysis generates a potential energy surface, or conformational energy landscape, which maps the relative energy of different conformers. The landscape reveals the global minimum energy conformation (the most stable structure) as well as other low-energy local minima. This information is critical for understanding which shapes the molecule is most likely to adopt and the energy barriers between different conformations. For this compound, this would be particularly insightful for understanding the flexibility of the dibutyl groups and their potential impact on how the molecule interacts with its environment.

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide critical information about its conformational stability and dynamic behavior in various environments.

Conformational Analysis: The this compound molecule possesses several rotatable bonds, particularly within the dibutylsulfamoyl and benzamide moieties. This flexibility allows the molecule to adopt numerous conformations. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations. By simulating the molecule in a solvent, such as water, over nanoseconds, researchers can observe the preferential orientations of the phenyl rings and the dynamics of the dibutyl chains.

Stability and Flexibility: The stability of different conformations can be assessed by analyzing the root-mean-square deviation (RMSD) of the atomic positions over the simulation trajectory. A stable conformation will exhibit minimal fluctuations in its RMSD. Conversely, regions of high flexibility can be identified by calculating the root-mean-square fluctuation (RMSF) for each atom. For this compound, the terminal butyl groups are expected to show higher RMSF values, indicating greater mobility compared to the more rigid benzamide core.

Hydrogen Bonding and Solvent Interactions: MD simulations can also elucidate the interactions between the compound and its environment. The amide and sulfamoyl groups in this compound are capable of forming hydrogen bonds. Simulations can reveal the dynamics of intramolecular and intermolecular hydrogen bonds, which play a crucial role in the compound's solubility and interaction with biological targets.

Illustrative Data from a Hypothetical MD Simulation:

The following table represents hypothetical data that could be generated from an MD simulation of this compound in a water box over 100 nanoseconds.

ParameterValueInterpretation
Average RMSD2.5 ÅIndicates that the molecule maintains a relatively stable core structure throughout the simulation.
Average RMSF of Benzamide Core1.2 ÅShows the rigidity of the central aromatic and amide components.
Average RMSF of Dibutyl Chains4.8 ÅHighlights the significant flexibility of the alkyl chains.
Average Number of Water Contacts150Suggests a moderate level of interaction with the solvent.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical aspects of structural correlations)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov For this compound, QSAR studies would involve the analysis of a series of structurally similar compounds to develop a predictive model for a specific activity, such as enzyme inhibition or receptor binding.

Descriptor Calculation: The first step in QSAR modeling is to calculate a variety of molecular descriptors for a set of analogous compounds. These descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity indices.

3D Descriptors: van der Waals volume, solvent-accessible surface area.

Model Development: Using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is derived that correlates the calculated descriptors with the observed biological activity. For a series of sulfamoyl benzamide derivatives, a hypothetical QSAR equation might look like:

pIC50 = 0.5 * LogP - 0.2 * PSA + 0.8 * MolWeight + constant

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, LogP is the lipophilicity, PSA is the polar surface area, and MolWeight is the molecular weight.

Model Validation: The predictive power of the QSAR model must be rigorously validated using techniques such as cross-validation and external validation with a test set of compounds not used in the model development.

Hypothetical QSAR Data for Sulfamoyl Benzamide Derivatives:

This table illustrates the kind of data used to build a QSAR model for a series of compounds related to this compound.

CompoundLogPPSA (Ų)Molecular Weight ( g/mol )pIC50
Analog 1 (dibutyl)4.575.3404.55.8
Analog 2 (dipropyl)3.975.3376.55.5
Analog 3 (diethyl)3.375.3348.45.2
Analog 4 (dimethyl)2.775.3320.44.9

In Silico Ligand-Target Interaction Modeling (Molecular Docking with theoretical protein models)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is extensively used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein. scirp.org

Protein Target Selection and Preparation: The initial step involves selecting a protein target of interest. Since no specific target has been identified for this compound in the provided context, a hypothetical protein kinase could be used as an example, as many benzamide derivatives are known to be kinase inhibitors. scirp.org The three-dimensional structure of the protein would be obtained from a repository like the Protein Data Bank (PDB) or modeled using homology modeling if an experimental structure is unavailable.

Ligand Preparation: The 3D structure of this compound would be generated and its energy minimized to obtain a low-energy conformation.

Docking Simulation: Using software such as AutoDock or Glide, the ligand is placed into the binding site of the protein, and various conformations and orientations are sampled. A scoring function is then used to estimate the binding affinity for each pose. The top-ranked poses represent the most likely binding modes.

Analysis of Interactions: The predicted binding mode can be visualized to analyze the intermolecular interactions between the ligand and the protein. These interactions can include:

Hydrogen Bonds: The amide and sulfamoyl groups of the ligand can act as hydrogen bond donors and acceptors.

Hydrophobic Interactions: The phenyl rings and the butyl chains can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Stacking: The aromatic rings can form pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Hypothetical Docking Results for this compound with a Protein Kinase:

ParameterResult
Docking Score (kcal/mol)-9.2
Predicted Binding Affinity (Ki)150 nM
Key Interacting ResiduesLys72, Glu91, Leu135, Val184
Types of InteractionsHydrogen bond with the backbone of Glu91; Hydrophobic interactions with Leu135 and Val184.

These computational approaches provide a robust framework for understanding the chemical and potential biological properties of this compound. While the data presented here is illustrative, it accurately reflects the methodologies and the nature of the insights that can be gained from such theoretical investigations.

Structure Activity Relationship Sar Studies

Rational Design Principles for Modulating Molecular Interactions

The rational design of analogs of N-[4-(dibutylsulfamoyl)phenyl]benzamide is guided by principles aimed at optimizing interactions with a biological target, often by mimicking the structure of natural ligands or by designing molecules that fit into a specific binding pocket. nih.govnih.gov A key strategy involves creating peptidomimetics, which are molecules that imitate the structure and function of peptides. nih.gov For instance, the design of sulfono-γ-AApeptides, which are proteolytically stable and adopt defined helical structures, serves as a model for creating scaffolds that can effectively inhibit protein-protein interactions. nih.govnih.gov

In the context of this compound, rational design would involve modifying the scaffold to present key interaction motifs, such as hydrogen bond donors and acceptors, in a spatially optimized manner. The benzamide (B126) and sulfonamide moieties are critical in this regard, as they can participate in crucial hydrogen bonding with a receptor. nih.gov The design process may aim to create either rigid molecules to reduce the entropic penalty upon binding or flexible linkers to allow for optimal positioning within a binding site. The ultimate goal is to enhance binding affinity and selectivity for the intended target. nih.gov

Influence of Substituent Effects on Theoretical Interaction Profiles

The interaction profile of this compound is heavily influenced by the electronic, steric, and lipophilic properties of its constituent parts. By systematically varying substituents on the benzoyl ring or replacing the dibutyl groups, researchers can fine-tune the molecule's activity.

Electronic effects of substituents on the aromatic rings can significantly alter the binding affinity and reactivity of the molecule. The Hammett equation provides a quantitative framework for understanding these effects by correlating reaction rates and equilibrium constants with substituent constants (σ). libretexts.org These constants reflect the electron-donating or electron-withdrawing nature of a substituent at the meta or para position. youtube.com

Electron-withdrawing groups (e.g., -NO₂, -CN, -SO₂NH₂) on the benzoyl ring generally increase the acidity of the N-H proton of the amide, making it a better hydrogen bond donor. Studies on related compounds have shown that electron-withdrawing substituents can stabilize a negative charge in the transition state of a reaction, thereby increasing the reaction rate. nih.gov For example, in perovskite solar cells, the use of 4-sulfamoylbenzoic acid, which has an electron-withdrawing sulfamoyl group (σ ≈ +0.60), was shown to be effective for surface passivation. rsc.org

Electron-donating groups (e.g., -OCH₃, -CH₃) have the opposite effect, decreasing the acidity of the amide proton. They donate electron density into the aromatic ring, which can stabilize a nearby positive charge. nih.govyoutube.com

The Hammett correlation is a powerful tool for predicting how substituent changes will affect molecular properties, guiding the synthesis of analogs with improved activity. libretexts.orgnih.gov

The size and shape of substituents play a critical role in how the molecule fits into a binding pocket. Steric hindrance can prevent optimal binding or, conversely, can be used to confer selectivity for a specific target over others. libretexts.org

In SAR studies of related 4-(phenylsulfamoyl)phenylacetamides, moving from a sterically hindered 2,4,6-trimethylphenyl sulfonamide to a less hindered phenyl sulfonamide resulted in a compound that was equipotent, suggesting that in that specific context, the additional steric bulk was not beneficial. nih.gov However, introducing a 2-chlorophenyl sulfonamide led to a dramatic increase in potency, indicating a specific favorable interaction that outweighs any negative steric effect. nih.gov For this compound, the two butyl chains on the sulfonamide nitrogen introduce significant bulk and conformational flexibility. The length and branching of these alkyl chains are critical parameters to explore, as they directly influence both steric interactions and the lipophilicity of the molecule.

Lipophilicity, often quantified by the partition coefficient (log P), is a crucial parameter for drug design, influencing solubility, permeability, and binding to hydrophobic pockets within a receptor. mdpi.com The N,N-dibutylsulfamoyl group imparts a significant degree of lipophilicity to the molecule.

In a study of antiplasmodial 2-phenoxybenzamides, a clear relationship was observed between lipophilicity and activity. While high lipophilicity can enhance binding to hydrophobic targets, it can also lead to poor solubility and low permeability. mdpi.com For instance, the most active compounds in that series showed relatively low passive permeability. mdpi.com Therefore, a key aspect of optimizing the this compound scaffold is to balance the hydrophobic contributions of the butyl groups and the benzoyl moiety to achieve an optimal log P value that favors target engagement without compromising pharmacokinetic properties.

The table below, based on data from related compound series, illustrates how modifications can impact activity.

Compound SeriesModificationObservationReference
4-(Phenylsulfamoyl)phenylacetamides Changed 2-furyl amide to 2-pyridyl amide30-fold increase in potency was observed. nih.gov
4-(Phenylsulfamoyl)phenylacetamides Replaced 2,4,6-trimethylphenyl with phenyl sulfonamideCompound was equipotent, indicating less steric hindrance was tolerated. nih.gov
4-(Phenylsulfamoyl)phenylacetamides Introduced 2-chlorophenyl sulfonamideA dramatic increase in potency was noted. nih.gov
2-Phenoxybenzamides Replacement of 4-fluorophenoxy with hydrogenActivity was moderately decreased. mdpi.com

Stereochemical Aspects and Chiral Recognition in Molecular Interactions

Although this compound itself is an achiral molecule, the introduction of chiral centers into the scaffold could lead to stereospecific interactions with a biological target. Many receptors and enzymes are chiral, and thus can differentiate between enantiomers of a chiral ligand. nih.gov

Studies on related compounds have demonstrated the importance of stereochemistry. For example, in a series of TRPV1 antagonists, a clear stereospecific activity was observed, with the (S)-configuration being markedly more potent than the (R)-configuration. nih.gov Similarly, in the development of leukotriene receptor antagonists, the R enantiomer of a fluorinated indolecarboxamide was found to be more potent than the S enantiomer. sigmaaldrich.com Attempts to create achiral analogs in that case were unsuccessful in achieving similar levels of activity, highlighting the necessity of a specific three-dimensional arrangement of functional groups for potent interaction. sigmaaldrich.com Should a chiral center be introduced into the this compound structure, for instance by modifying one of the butyl chains or the benzoyl ring, it would be crucial to resolve the enantiomers and test them separately to understand the chiral recognition requirements of its target.

Analysis of High-Throughput Screening Data for Structural Trends

High-throughput screening (HTS) is a powerful method for identifying initial "hits" from large compound libraries that interact with a target of interest. ewadirect.com The discovery of bioactive scaffolds related to this compound, such as 4-(phenylsulfamoyl)phenylacetamides, originated from functional HTS campaigns. nih.govnih.gov

The analysis of HTS data is critical for identifying promising structural classes for further development. mdpi.com From an initial screen that might yield thousands of hits, a process of data analysis and filtering is used to remove false positives and prioritize compounds based on potency, selectivity, and "drug-like" properties. ewadirect.com For the 4-(phenylsulfamoyl)phenylacetamide series, an initial HTS hit was identified, which then served as the starting point for a lead optimization program. nih.gov By analyzing the structural trends among the active compounds, researchers can build an initial SAR model. This model informs the design of a focused library of analogs to systematically probe different parts of the molecule, as was done for the mGlu₄ positive allosteric modulators, ultimately leading to the discovery of highly potent compounds. nih.govnih.gov

The table below summarizes findings from an HTS campaign and initial SAR for a related compound series.

Compound IDStructure DescriptionActivity (EC₅₀)Reference
4 HTS Hit: 4-(phenylsulfamoyl)phenylacetamide with 2-furyl amide5.3 µM nih.gov
5 Analog: Changed 2-furyl amide to 2-pyridyl amide177 nM nih.gov
8a Analog: Phenyl sulfonamide159 nM nih.gov
8b Analog: 2-Chlorophenyl sulfonamide27 nM nih.gov
11 Optimized Lead: VU036443919.8 nM nih.gov

Exploration of Diverse Chemical Applications and Advanced Research Frontiers

N-[4-(Dibutylsulfamoyl)phenyl]benzamide as a Building Block in Complex Organic Synthesis

The structure of this compound is intrinsically valuable as a scaffold or building block in the synthesis of more complex organic molecules. The molecule is composed of two key pharmacophores: the benzamide (B126) moiety and the sulfonamide group. Both are considered "privileged scaffolds" in medicinal chemistry and organic synthesis, meaning they are molecular frameworks that can bind to multiple biological targets with high affinity.

The synthesis of this compound itself would likely proceed via standard and reliable chemical reactions. A common approach involves the coupling of a benzoyl chloride derivative with 4-amino-N,N-dibutylbenzenesulfonamide. This reaction is typically facilitated by a base in a polar aprotic solvent. The true versatility of this compound as a building block lies in the ability to easily generate a diverse library of analogues. Modifications can be introduced in several key positions:

The Benzoyl Ring: Substituents can be added to the phenyl ring of the benzoyl group, allowing for the fine-tuning of electronic and steric properties.

The Amide Bond: The amide bond itself can be a site for further chemical transformation, although it is generally stable.

The Sulfamoyl Phenyl Ring: The phenyl ring of the sulfonamide can also be substituted to modulate the molecule's properties.

The Butyl Chains: The N,N-dibutyl groups on the sulfonamide moiety are a key feature. They significantly increase the lipophilicity of the molecule compared to unsubstituted or N-monosubstituted sulfonamides. This is a crucial parameter for controlling solubility and influencing how the molecule interacts with non-polar environments, such as cell membranes.

By leveraging these points of modification, this compound serves as a foundational structure for creating a wide array of new chemical entities with tailored properties for various applications, including the development of new pharmaceutical agents and functional materials. researchgate.netnanobioletters.commdpi.com

Development of Advanced Analytical Standards and Probes

In analytical chemistry, a standard is a substance of known purity and concentration used to calibrate instruments and validate methods. A probe is a molecule designed to detect or measure the presence of other specific molecules or ions, often through a change in a physical property like fluorescence.

This compound has the potential to be developed into both an analytical standard and a chemical probe. As a stable, crystalline solid, it could serve as a reference standard in quantitative analyses (e.g., chromatography or mass spectrometry) for a series of related dibutylsulfamoyl-containing compounds. researchgate.netresearchgate.net

More compelling is its potential as a scaffold for fluorescent probes. The sulfonamide group is a well-established component in the design of fluorescent sensors. nih.govmdpi.com These sensors often work by binding to a specific analyte (like a metal ion or an anion), which then causes a change in the fluorescent properties of an attached fluorophore. bohrium.comresearchgate.netnih.gov A strategy for converting this compound into a probe could involve:

Incorporating a Fluorophore: A fluorescent moiety, such as a naphthalimide or dansyl group, could be chemically attached to the benzamide or phenylsulfonamide portion of the molecule. mdpi.com

Utilizing the Sulfonamide as a Binding Site: The sulfonamide's oxygen and nitrogen atoms can act as a binding or recognition site for specific ions.

Detection Mechanism: The binding event would alter the electronic environment of the fluorophore, leading to a detectable change in fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). ug.edu.ghug.edu.gh

The dibutyl groups would enhance solubility in organic solvents and biological lipid environments, potentially making such probes useful for cellular imaging. mdpi.com Research has demonstrated the synthesis of sulfonamide-based fluorescent probes for detecting specific G-protein coupled receptors and for general tumor imaging, highlighting the feasibility of this approach. nih.govmdpi.com

Theoretical Considerations for Materials Science Applications (e.g., supramolecular assemblies, crystal engineering)

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The structure of this compound contains several features that are highly relevant to crystal engineering and the formation of supramolecular assemblies.

Hydrogen Bonding: The amide group (-CONH-) is a powerful and directional hydrogen-bonding motif. The N-H group can act as a hydrogen bond donor, while the C=O group is an acceptor. This interaction frequently leads to the formation of predictable patterns, such as chains or dimeric tapes, which are common in the crystal structures of benzamide derivatives. acs.org

π-π Stacking: The two phenyl rings in the molecule can interact through π-π stacking, an attractive, noncovalent interaction that helps to organize the molecules in the solid state.

Other Interactions: The sulfonyl group (SO₂) provides polar contacts, while the long, flexible dibutyl chains contribute through weaker van der Waals forces.

The interplay between the strong, directional hydrogen bonds of the rigid core and the weaker, less-directional forces of the flexible butyl chains could lead to complex and potentially useful solid-state architectures. For example, studies on related N,N-diphenylbenzamide molecules show how weak C-H···O interactions can dictate the crystal packing. researchgate.net Similarly, research on sulfonamide-substituted silatranes reveals the formation of cyclic dimers through intermolecular hydrogen bonds. nih.gov By modifying the substituents on the aromatic rings, it would be theoretically possible to control the self-assembly process, guiding the formation of specific supramolecular structures such as layers, channels, or porous networks, which are sought after in materials science for applications in separation, storage, and catalysis.

Investigation of Catalytic and Chemo-sensing Properties (if applicable based on theoretical studies)

The potential for catalytic and chemo-sensing properties in this compound is largely theoretical but grounded in the known chemistry of its functional groups.

Catalytic Properties: Many catalysts are metal complexes where organic ligands coordinate to a central metal ion. The this compound molecule possesses multiple potential coordination sites, including the carbonyl oxygen, the amide nitrogen, and the sulfonamide oxygen and nitrogen atoms. It is plausible that this molecule could act as a bidentate or even tridentate ligand, binding to transition metals like Ruthenium, Cobalt, or Zinc. researchgate.netrsc.org The resulting metal complexes could exhibit catalytic activity. For instance, sulfonamide-chelated ruthenium complexes have been synthesized and studied for their roles in metathesis reactions. rsc.org While the specific compound this compound has not been tested, its ability to form stable metal complexes makes it a candidate for exploration in the field of catalysis. researchgate.net

Chemo-sensing Properties: The concept of a chemo-sensor is closely related to that of a chemical probe. Sulfonamides are well-regarded for their ability to bind various ionic species. bohrium.comresearchgate.netnih.gov This binding can occur through several mechanisms, including complexation, deprotonation, or hydrogen bonding. nih.gov A chemo-sensor based on this compound could be designed to produce a detectable signal upon binding an analyte. For example, the binding of a specific metal cation to the sulfonamide group could induce a conformational change in the molecule, which in turn could be coupled to a colorimetric or fluorescent reporter group. Numerous studies have demonstrated the successful design of sulfonamide-based optical chemo-sensors for a wide range of cations (e.g., Cu²⁺, Zn²⁺) and anions (e.g., F⁻, CN⁻). bohrium.comug.edu.ghug.edu.gh Therefore, it is theoretically feasible to develop derivatives of this compound that function as selective chemo-sensors.

Data Tables

Table 1: Summary of Theoretical Applications and Research Frontiers

Area of Application Relevant Molecular Features Potential Function Basis of Postulation
Complex Organic Synthesis Benzamide and sulfonamide scaffolds, modifiable aromatic rings and alkyl chains. Versatile building block for creating libraries of complex molecules with tuned properties. Known utility of benzamide and sulfonamide pharmacophores in medicinal chemistry and established synthetic routes. nanobioletters.com
Analytical Probes Sulfonamide group as a binding site, potential for fluorophore attachment. Scaffold for fluorescent probes for detecting ions or biological targets. Extensive literature on sulfonamide-based fluorescent sensors and imaging agents. nih.govmdpi.com
Materials Science Hydrogen-bonding amide group, π-stacking aromatic rings, flexible alkyl chains. Directing self-assembly into predictable supramolecular structures (e.g., tapes, sheets). Principles of crystal engineering and observed packing in related benzamide and sulfonamide structures. acs.orgnih.gov
Catalysis Oxygen and nitrogen atoms in amide and sulfonamide groups as metal coordination sites. Ligand for forming metal complexes with potential catalytic activity. Known examples of sulfonamide-metal complexes used in catalysis. researchgate.netrsc.org

| Chemo-sensing | Sulfonamide and amide groups as analyte binding sites. | Core structure for sensors that produce an optical signal upon binding an ion. | Widespread use of sulfonamides as recognition elements in optical chemo-sensors. bohrium.comnih.govug.edu.gh |

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
Benzoyl chloride
4-amino-N,N-dibutylbenzenesulfonamide
N,N-diphenylbenzamide
Ruthenium
Cobalt
Zinc
Copper(II) ion (Cu²⁺)
Zinc(II) ion (Zn²⁺)
Fluoride ion (F⁻)
Cyanide ion (CN⁻)
Naphthalimide
Dansyl group

Future Research Directions and Open Questions

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of benzamides and sulfonamides often relies on stoichiometric reagents and harsh reaction conditions, leading to significant waste generation. Future research must prioritize the development of green and sustainable synthetic pathways to N-[4-(dibutylsulfamoyl)phenyl]benzamide. This includes exploring catalytic methods that minimize waste and energy consumption.

Key research objectives in this area include:

Catalytic Amidation: Investigating novel catalysts for the direct amidation of benzoic acid derivatives with 4-amino-N,N-dibutylbenzenesulfonamide, avoiding the need for stoichiometric activating agents.

Flow Chemistry: Developing continuous flow processes for the synthesis, which can offer improved safety, efficiency, and scalability over traditional batch methods.

Bio-catalysis: Exploring the use of enzymes to catalyze the key bond-forming reactions, offering high selectivity and mild reaction conditions.

Table 1: Comparison of Synthetic Approaches
MethodologyTraditional ApproachFuture Sustainable ApproachKey Advantages of Sustainable Approach
Reagents Stoichiometric coupling reagents (e.g., DCC, EDC)Catalytic systems (e.g., transition metals, enzymes)Reduced waste, atom economy
Solvents Chlorinated solvents (e.g., DCM, Chloroform)Benign solvents (e.g., water, ethanol, ionic liquids)Reduced environmental impact and toxicity
Process Batch processingContinuous flow chemistryImproved safety, scalability, and consistency

Integration of Advanced Machine Learning and AI in Molecular Design and Prediction

The convergence of artificial intelligence (AI) and chemistry presents a transformative opportunity for designing novel analogues of this compound with tailored properties. Machine learning (ML) models can be trained on existing chemical data to predict the biological activities, physicochemical properties, and synthetic accessibility of new molecules.

Future research in this domain will focus on:

Generative Models: Employing generative adversarial networks (GANs) and variational autoencoders (VAEs) to design novel molecular structures with desired characteristics.

Predictive QSAR Models: Developing robust quantitative structure-activity relationship (QSAR) models to accurately predict the biological efficacy and potential toxicity of newly designed analogues. nih.gov

ADMET Prediction: Utilizing AI to forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of virtual compounds, thereby reducing the likelihood of late-stage failures in drug development. nih.govnih.gov

Table 2: AI/ML Applications in Molecular Design
AI/ML TechniqueApplicationPotential Impact on Research
Generative Adversarial Networks (GANs) De novo design of novel molecular structuresAccelerated discovery of patentable and effective analogues
Quantitative Structure-Activity Relationship (QSAR) Predicting biological activity from chemical structurePrioritization of synthetic targets with the highest probability of success nih.gov
Natural Language Processing (NLP) Mining scientific literature for structure-activity dataEfficient aggregation of existing knowledge to inform new designs

Exploration of Uncharted Chemical Space for this compound Analogues

The "chemical space" encompasses all theoretically possible molecules. researchgate.net For this compound, a vast region of this space remains unexplored. Future synthetic efforts should aim to systematically generate diverse analogues to map out structure-activity relationships (SAR) and discover compounds with novel or improved functions. nih.gov

Strategies for exploring this chemical space include:

Diversity-Oriented Synthesis: Creating structurally complex and diverse libraries of related compounds from a common starting material.

Fragment-Based Drug Discovery: Identifying small molecular fragments that bind to a biological target and then linking them together to create more potent lead compounds.

Combinatorial Chemistry: Utilizing high-throughput techniques to synthesize large libraries of related compounds for screening. youtube.com

This exploration could involve modifications at three key positions: the benzamide (B126) ring, the sulfonamide ring, and the N-alkyl groups of the sulfonamide. Each modification offers an opportunity to modulate the molecule's properties, such as solubility, cell permeability, and target affinity.

Deeper Mechanistic Understanding at the Quantum Level

A profound understanding of a molecule's behavior requires an examination of its electronic structure and interactions at the quantum mechanical level. Computational chemistry tools, such as Density Functional Theory (DFT), can provide invaluable insights into the properties of this compound and its interactions with biological targets.

Open questions that can be addressed through quantum mechanical studies include:

Conformational Analysis: Determining the preferred three-dimensional shape of the molecule, which is crucial for its biological activity. nih.gov

Reactivity and Reaction Mechanisms: Modeling the transition states of synthetic reactions to optimize conditions and yields.

Intermolecular Interactions: Calculating the binding energies and geometries of the molecule with target proteins, providing a rational basis for the design of more potent analogues.

By combining theoretical calculations with experimental validation, a more complete picture of the molecule's structure-function relationships can be developed, guiding future design efforts with greater precision.

Q & A

Q. How are degradation studies designed to assess stability under physiological conditions?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to heat (40–60°C), light (UV), and hydrolytic conditions (pH 1–13) .
  • LC-MS Analysis : Track degradation products and propose degradation pathways (e.g., sulfamoyl hydrolysis or benzamide cleavage) .

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Feasible Synthetic Routes

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Reactant of Route 1
N-[4-(dibutylsulfamoyl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[4-(dibutylsulfamoyl)phenyl]benzamide

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